Superior Electrophilic Reactivity of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene vs. Naphthalene in Protiodestannylation
In a direct head-to-head comparison, the rate of protiodestannylation, a classic electrophilic aromatic substitution reaction, was measured for both 1,6-methano[10]annulene and naphthalene derivatives [1]. This quantifies the significantly higher electron density and nucleophilic character of the annulene's perimeter.
| Evidence Dimension | Relative Reactivity (Protiodestannylation) |
|---|---|
| Target Compound Data | ca. 35 times more reactive |
| Comparator Or Baseline | Naphthalene (α-position, reactivity normalized to 1) |
| Quantified Difference | Factor of ~35x |
| Conditions | Protiodestannylation by CH3CO2H/dioxane at 27°C |
Why This Matters
This large quantitative difference in electrophilic reactivity enables distinct, and potentially more efficient, synthetic pathways for functionalization, making the annulene a unique building block for creating complex molecular architectures that are difficult to access from naphthalene.
- [1] Kitching, W., Olszowy, H. A., Schott, I., Adcock, W., & Cox, D. P. (1986). Some group IVB derivatives of 1,6-methano[10]annulene. Synthesis, substituent effects and reactivity. Journal of Organometallic Chemistry, 302(3), 269-284. DOI: 10.1016/0022-328X(86)80164-3 View Source
